6,9-Dioxo-11alpha,15S-dihydroxy-prost-13E-EN-1-oic acid
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Overview
Description
6,9-Dioxo-11alpha,15S-dihydroxy-prost-13E-EN-1-oic acid is a complex organic compound with the molecular formula C20H32O6 . It is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxo-11alpha,15S-dihydroxy-prost-13E-EN-1-oic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Oxidation: Introduction of oxygen atoms into the molecule.
Hydroxylation: Addition of hydroxyl groups (-OH) to specific positions on the molecule.
Cyclization: Formation of ring structures within the molecule.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:
Catalytic Reactions: Use of catalysts to speed up chemical reactions.
Purification Techniques: Methods such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxo-11alpha,15S-dihydroxy-prost-13E-EN-1-oic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to reduce double bonds or ketones.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) and platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
Scientific Research Applications
6,9-Dioxo-11alpha,15S-dihydroxy-prost-13E-EN-1-oic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,9-Dioxo-11alpha,15S-dihydroxy-prost-13E-EN-1-oic acid involves its interaction with specific molecular targets and pathways. It often binds to receptors on the surface of cells, triggering a cascade of intracellular events that lead to its biological effects. These pathways may include:
Signal Transduction: Activation of signaling molecules and pathways within the cell.
Gene Expression: Regulation of genes involved in inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,9-Dioxo-11alpha,15S-dihydroxy-prost-13E-EN-1-oic acid include other prostaglandin derivatives, such as:
- Prostaglandin E1 (PGE1)
- Prostaglandin F2alpha (PGF2alpha)
- Prostaglandin D2 (PGD2)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which confer specific biological activities and therapeutic potential.
Properties
IUPAC Name |
7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14?,16-,17?,18?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDCKODIMKLNO-FFKUHJDHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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